Diphenylmethane-1,1-D2
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Overview
Description
Diphenylmethane-1,1-D2 is a deuterated derivative of diphenylmethane, an organic compound with the formula (C₆H₅)₂CH₂. In this compound, two hydrogen atoms in the methylene group are replaced by deuterium atoms, resulting in the formula (C₆H₅)₂CD₂. This compound is often used in scientific research due to its unique isotopic properties.
Preparation Methods
Diphenylmethane-1,1-D2 can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with benzyl chloride in the presence of a Lewis acid such as aluminum chloride . Another method involves the Suzuki coupling reaction using phenylboronic acid and benzyl chloride, with cesium carbonate and tetrabutylammonium bromide as reagents . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Diphenylmethane-1,1-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzophenone derivatives.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: The methylene group in diphenylmethane is mildly acidic and can be deprotonated with sodium amide, allowing for alkylation reactions.
Scientific Research Applications
Diphenylmethane-1,1-D2 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in isotopic labeling studies.
Biology: The compound’s isotopic properties make it useful in metabolic studies and tracer experiments.
Mechanism of Action
The mechanism of action of diphenylmethane-1,1-D2 involves its interaction with various molecular targets and pathways. For example, diphenylmethane derivatives can act as agonists for PPARα and PPARγ, influencing metabolic pathways and exhibiting anti-proliferative effects . These compounds can also affect mitochondrial function by upregulating key genes involved in the carnitine shuttle system .
Comparison with Similar Compounds
Diphenylmethane-1,1-D2 can be compared with other similar compounds, such as:
Diphenylmethane: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.
Triphenylmethane: A compound with three phenyl groups attached to a central carbon atom, used in the synthesis of dyes and pigments.
Tetraphenylmethane: A compound with four phenyl groups attached to a central carbon atom, used in organic synthesis and materials science.
This compound is unique due to its deuterium atoms, which provide distinct isotopic properties useful in various scientific applications.
Properties
Molecular Formula |
C13H12 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[dideuterio(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2/i11D2 |
InChI Key |
CZZYITDELCSZES-ZWGOZCLVSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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